molecular formula C27H16O B1595455 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one CAS No. 641-57-6

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one

Cat. No.: B1595455
CAS No.: 641-57-6
M. Wt: 356.4 g/mol
InChI Key: QQGHPFDLUNMBGJ-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

Core Skeletal Features

The compound’s backbone consists of a cyclopenta[a]acenaphthylen-8-one system fused with two phenyl groups at the 7- and 9-positions. X-ray diffraction studies reveal a triclinic crystal system (space group P1) with unit cell parameters a = 9.1617 Å, b = 12.5518 Å, c = 13.9305 Å, α = 84.669°, β = 88.468°, and γ = 72.364°. The fused cyclopenta-acenaphthylene moiety exhibits significant bond-angle distortion, with C–C–C angles reaching 142.50° due to steric strain from the fused rings.

Table 1: Crystallographic Parameters
Parameter Value
Molecular formula C₂₇H₁₆O
Molecular weight 356.4 g/mol
Crystal system Triclinic
Space group P1
Unit cell volume 1520.05 ų
Density 1.393 g/cm³

Substituent Orientation and Non-Covalent Interactions

The phenyl groups at positions 7 and 9 adopt dihedral angles of 62.25° and 70.19°, respectively, relative to the central fused-ring system. This steric arrangement facilitates intramolecular π-π stacking between phenyl and acenaphthylene moieties, with centroid-centroid distances of 3.45–3.53 Å. Intermolecular C–H⋯O hydrogen bonds (2.65–3.62 Å) and C–H⋯Cl interactions (3.62 Å) further stabilize the crystal lattice.

Properties

IUPAC Name

7,9-diphenylcyclopenta[a]acenaphthylen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16O/c28-27-23(18-9-3-1-4-10-18)25-20-15-7-13-17-14-8-16-21(22(17)20)26(25)24(27)19-11-5-2-6-12-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGHPFDLUNMBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C2=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295913
Record name 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-57-6
Record name NSC106262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Double Knoevenagel Condensation Method

The principal and widely reported method for synthesizing 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one involves a double Knoevenagel condensation reaction.

  • Starting Materials:

    • 1,3-Diphenylpropanone
    • Acenaphthenequinone
  • Reaction Description:
    The condensation of 1,3-diphenylpropanone with acenaphthenequinone under basic conditions leads to the formation of the target compound as a dark brown solid. This method was originally described by Walker et al. and has been used as a key intermediate step for further derivatization in fluoranthene synthesis.

  • Reaction Scheme:
    $$
    \text{1,3-Diphenylpropanone} + \text{Acenaphthenequinone} \xrightarrow[\text{base}]{\text{Knoevenagel condensation}} \text{this compound}
    $$

  • Yield and Purity:
    The product is typically obtained in good yield as a solid, suitable for further reactions such as Sonogashira coupling and Diels-Alder cycloadditions.

Diels-Alder Cycloaddition for Derivative Synthesis

The compound also participates in Diels-Alder cycloaddition reactions with acetylene derivatives in diphenyl ether solvent, conducted in sealed tubes under heat.

  • Procedure:
    The reaction mixture is heated in diphenyl ether, and after completion, the solvent is removed under reduced pressure. The products are isolated by column chromatography.

  • Yield:
    Quantitative yields of 60-70% are reported for the cycloaddition products.

  • Significance:
    This method allows the synthesis of various donor-acceptor fluoranthene derivatives with tunable optoelectronic properties.

Preparation of Derivatives via Organolithium Addition

A derivative preparation involving this compound includes the addition of biphenyl-2-yl lithium to the ketone.

  • Experimental Details:

    • Biphenyl-2-yl lithium is prepared by treating biphenyl with n-butyl lithium in n-hexane at -80 °C.
    • This organolithium reagent is then added to a suspension of this compound in dry tetrahydrofuran (THF).
    • The mixture is refluxed for 4 hours.
    • Workup involves quenching with saturated ammonium chloride solution, extraction with dichloromethane, drying, and purification by flash chromatography.
  • Outcome:
    The product is obtained as a yellow microcrystalline solid with a 30% yield and characterized by NMR and elemental analysis.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Double Knoevenagel Condensation 1,3-Diphenylpropanone + Acenaphthenequinone Basic conditions, room temperature or mild heating Good (not specified) Key step for initial compound formation
Palladium-Catalyzed Sonogashira Coupling This compound + Acetylene derivatives Pd catalyst, Cu co-catalyst, inert atmosphere Not specified For functionalized derivatives
Diels-Alder Cycloaddition This compound + Acetylene derivatives Diphenyl ether, sealed tube, heating 60-70 Produces fluoranthene derivatives
Organolithium Addition Biphenyl-2-yl lithium + this compound -80 °C to reflux in THF, 4 hours ~30 For spiro compound derivatives

Research Findings and Analytical Data

  • Structural Characterization:
    The compound’s crystal structure has been elucidated, showing expected distortions in the cyclopenta[a]acenaphthylene skeleton with sp^2 bond angles up to 142.5°.

  • Spectroscopic Data:

    • ^1H NMR and ^13C NMR spectra confirm the structure and purity of the compound and its derivatives.
    • Elemental analysis closely matches calculated values, confirming successful synthesis.
  • Solubility:
    The compound and its derivatives are soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and toluene but sparingly soluble or insoluble in methanol and acetonitrile.

  • Applications: These preparation methods enable the synthesis of materials for organic light-emitting diodes (OLEDs), with tunable optical properties from sky blue to bluish green emission.

Chemical Reactions Analysis

Reaction Parameters:

ReagentSolventCatalystTemperatureYield
1,3-DiphenylpropanoneDMFTetrabutylammonium BF₄120°C90%

Procedure:

  • Combine equimolar quantities of 1,3-diphenylpropanone and acenaphthoquinone in DMF.

  • Add 0.1M tetrabutylammonium tetrafluoroborate as an electrolyte.

  • Heat at 120°C under inert atmosphere until completion.

  • Extract with diethyl ether, purify via column chromatography (CHCl₃/hexane), and recrystallize from methanol.

Key Characterization Data:

  • ¹H NMR (CDCl₃): δ 7.65 (m, 10H), 7.57 (d, 4H), 7.39 (q, 2H), 7.31 (t, 2H), 6.61 (s, 2H) .

  • Mass (Fab⁺): m/z 404 [M+H]⁺ .

Diels-Alder Cycloaddition for Fluoranthene Derivatives

The compound serves as a diene precursor in Diels-Alder reactions with acetylene derivatives to synthesize phenylene-based fluoranthenes, which are used in organic light-emitting diodes (OLEDs).

Reaction Conditions:

Acetylene DerivativeSolventTemperatureTimeYield
EthynylbenzeneDiphenyl ether220°C72 hrs60–70%
4,4'-(Ethyne-1,2-diyl)bis(N,N-diphenylaniline)4-Nitrobenzene220°C72 hrs90%

Procedure:

  • Mix 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one with acetylene derivatives in diphenyl ether or 4-nitrobenzene.

  • Seal in a hydrothermal bomb or reaction tube.

  • Heat at 220°C for 72 hours.

  • Purify via recrystallization (DCM/methanol) or column chromatography.

Key Products:

  • 7,8,10-Triphenylfluoranthene (TPF): Sky-blue emitter for OLEDs .

  • TPF-2Cz (Carbazole-substituted): External quantum efficiency (EQE) of 4.2% in non-doped devices .

Electroluminescent Device Fabrication

The fluoranthene derivatives generated from Diels-Alder reactions are directly integrated into OLEDs.

Device Performance Data:

DerivativeLuminance (cd/m²)EQEEmission Color
TPF1,2002.8%Sky-blue
TPF-2Cz9804.2%Bluish-green

Fabrication Steps:

  • Deposit organic layers (fluoranthene derivatives) via vacuum sublimation (1 Å/s).

  • Use LiF/Al as cathode layers.

  • Characterize electroluminescence using Keithley 2400 electrometer and Minolta CS-100A photometer .

Stability and Reactivity Trends

  • Thermal Stability: Decomposition temperature >300°C, confirmed by thermogravimetric analysis (TGA) .

  • Electrochemical Stability: Reversible oxidation peaks at +1.2 V vs. Fc/Fc⁺, indicating suitability for hole-transport layers .

  • Photostability: Resistant to UV degradation under ambient conditions .

Scientific Research Applications

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Functionalization

7,9-Di(thiophen-2-yl)-8H-cyclopenta[a]acenaphthylen-8-one (DTCPA)
  • Substituents : Thiophene groups replace phenyl rings.
  • Synthesis: Condensation with thiophene derivatives under similar Knoevenagel conditions .
  • Properties: Exhibits Se···Se chalcogen interactions in its crystal structure, enhancing conductivity in donor-acceptor systems. Charge density analysis reveals intermolecular charge-transfer interactions, making it suitable for organic conductors .
  • Applications : Used in organic electronics for its tunable optoelectronic properties .
7,9-Bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one
  • Substituents : 4-Bromophenyl groups at 7- and 9-positions.
  • Synthesis: Reflux of 1,3-bis(4-bromophenyl)propan-2-one with acenaphthenequinone in alkaline ethanol (30% yield) .
  • Properties : Bromine atoms enable further functionalization via cross-coupling (e.g., Suzuki reactions). Reacts with amyl nitrite to form benzo[k]fluoranthene derivatives through benzyne intermediates .
  • Applications : Intermediate for synthesizing brominated fluoranthenes in materials chemistry .
Alkyl-Substituted Derivatives (7,9-Dialkyl Analogues)
  • Substituents : Methyl, ethyl, propyl, or isopropyl groups.
  • Synthesis : Alkylation of the parent compound via nucleophilic substitution .
  • Properties: Steric bulk from isopropyl groups alters reaction pathways with cyclobutene dienophiles, yielding decarbonylated adducts. Smaller alkyl groups (e.g., methyl) facilitate photoaromatization and valence tautomerism .
  • Applications : Model systems for studying steric effects in cycloaddition reactions .

Electronic Modifications

2-(7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-ylidene)malononitrile (DCF4)
  • Modification: Carbonyl group replaced with electron-withdrawing dicyanofulvene.
  • Synthesis: Reaction of acecyclone with malononitrile and TiCl₄/pyridine (50% yield) .
  • Properties : Strong electron-accepting character (λₑₘ = 468 nm in toluene) with a quantum yield of 31%. Used in charge-transfer complexes .
  • Applications: Non-linear optical materials and organic semiconductors .

Structural and Morphological Variations

8-(Biphenyl-2-yl)-7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-ol
  • Modification : Biphenyl-2-yl substituent introduced via Grignard reaction.
  • Synthesis : Reaction of biphenyl-2-yl lithium with acecyclone in THF .
  • Properties: Non-planar geometry (interplanar angles up to 83.89°) disrupts crystallization, favoring amorphous morphologies. Lacks hydrogen bonding due to steric hindrance .
  • Applications : Spiro compounds for OLEDs with enhanced thermal stability .

Comparative Data Table

Compound Name Substituents Key Properties Applications References
Acecyclone Phenyl Planar core, symmetrical, λₑₘ = 468 nm (toluene) OLED intermediates, Diels-Alder diene
DTCPA Thiophene Se···Se interactions, charge-transfer conductivity Organic conductors
7,9-Bis(4-bromophenyl) derivative 4-Bromophenyl Reactive bromine sites, forms benzo[k]fluoranthene Cross-coupling precursors
DCF4 Malononitrile Electron-deficient (quantum yield 31%), λₑₘ = 466 nm (film) Charge-transfer materials
Alkyl derivatives Methyl/ethyl/propyl Steric effects alter cycloaddition pathways Mechanistic studies

Biological Activity

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one (CAS No. 641-57-6) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular structure of this compound consists of a cyclopentene ring fused with acenaphthylene and two phenyl groups. Its unique structure contributes to its reactivity and biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. In vitro assays revealed that this compound can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HT-29 (Colon Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)18Apoptosis induction

Nematostatic Activity

Emerging research highlights the nematostatic properties of derivatives of this compound. For instance, certain derivatives have shown efficacy against Meloidogyne incognita, a plant-parasitic nematode. This activity suggests potential applications in agricultural pest management.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals.
  • Modulation of Signaling Pathways : It influences various signaling pathways involved in cell growth and apoptosis.
  • Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors that regulate cellular functions.

Case Study 1: Antioxidant Efficacy in Neuroprotection

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with this compound significantly reduced neuronal death and improved cell viability compared to control groups.

Case Study 2: Anticancer Effects in Animal Models

In vivo studies using mouse models bearing tumors demonstrated that administration of this compound led to a marked reduction in tumor size and improved survival rates. Histological analyses revealed decreased proliferation markers and increased apoptosis in tumor tissues.

Q & A

Q. Key Data :

  • Reaction time: 24–26 hours for cycloaddition .
  • Solvents: Diphenyl ether (high-boiling) for thermal stability .

(Basic) What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.3 ppm) and carbonyl carbons (δ ~140 ppm). For derivatives like FOH, ethanol-sidechain protons appear at δ 3.79 (t, J = 7.0 Hz) .
  • HR-MS : Confirms molecular weight (e.g., [M+1]⁺ at m/z 399.1794 for FOH) .
  • X-ray Crystallography : Resolves distortions in the cyclopenta[a]acenaphthylene skeleton (e.g., interplanar angles up to 83.89° between phenyl rings) .

Structural Insight :
Crystal packing analysis reveals non-classical hydrogen bonds (e.g., O–H···π interactions at 2.41 Å) .

(Basic) How does the molecular structure influence optical properties?

Methodological Answer:
The fused aromatic system and substituent electronic effects dictate optoelectronic behavior:

  • Extended π-Conjugation : Enhances fluorescence quantum yield, making derivatives suitable for blue OLEDs .
  • Substituent Effects : Electron-donating groups (e.g., –OH in FOH) redshift emission, while electron-withdrawing groups (e.g., –Br in brominated analogs) alter charge-transfer dynamics .

Experimental Support :
Single-crystal studies correlate intermolecular interactions (e.g., C–H···π) with solid-state luminescence .

(Advanced) How can Diels-Alder reaction conditions be optimized for higher yields?

Methodological Answer:

  • Solvent Selection : High-boiling solvents (e.g., diphenyl ether) enable sustained heating (225°C) without decomposition .
  • Catalyst Screening : Palladium catalysts (e.g., Sonogashira coupling) improve acetylene derivative reactivity .
  • Statistical Design of Experiments (DoE) : Fractional factorial designs reduce trial runs by identifying critical parameters (e.g., temperature, stoichiometry) .

Case Study :
Optimizing FOH synthesis required 5 equivalents of 4-nitrobenzenesulfonyl chloride and triethylamine in CH₂Cl₂ at 0°C to avoid side reactions .

(Advanced) What computational methods predict optoelectronic properties of derivatives?

Methodological Answer:

  • DFT Calculations : Model HOMO-LUMO gaps (e.g., 3.2 eV for fluoranthene derivatives) to correlate with experimental UV-Vis spectra .
  • Reaction Path Search Algorithms : Quantum chemical methods (e.g., ICReDD’s workflow) predict regioselectivity in cycloadditions .

Validation :
Computational studies align with crystallographic data, confirming dihedral angles (e.g., 76.93° for biphenyl groups) that impact charge transport .

(Advanced) What challenges arise in crystallographic analysis, and how are they resolved?

Methodological Answer:

  • Twinned Crystals : SHELXL refines high-resolution data with twin laws (e.g., monoclinic P2₁/n for Z = 4) .
  • Disorder : Multi-scan absorption corrections (e.g., SADABS) mitigate anisotropic effects in datasets .
  • Weak Diffraction : Synchrotron radiation improves signal-to-noise for low-symmetry derivatives .

Q. Key Parameters :

  • Unit cell dimensions: a = 7.3837 Å, b = 18.4001 Å, c = 19.2505 Å, β = 97.549° .
  • R-factors: R₁ = 0.044, wR₂ = 0.125 for 7857 reflections .

(Advanced) How are derivatives applied in material science (e.g., OLEDs)?

Methodological Answer:

  • Non-Doped OLEDs : Derivatives emit sky-blue to bluish-green light (CIE y ~0.35) due to rigid, planar structures that minimize aggregation-induced quenching .
  • Molecular Glasses : Spiro-functionalized analogs (e.g., biphenyl adducts) exhibit amorphous stability (Tg > 150°C) for thin-film applications .

Device Data :
Multilayer OLEDs using fluoranthene emitters achieve luminance >1000 cd/m² with low turn-on voltages (~4 V) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one
Reactant of Route 2
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one

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